molecular formula C18H15F3N6O3 B4582543 N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B4582543
M. Wt: 420.3 g/mol
InChI Key: KABRMRMZYISQAP-UHFFFAOYSA-N
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Description

The compound "N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide" belongs to a class of chemicals known for their complex molecular structure. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities. While the specific compound may not have direct citations in available literature, similar compounds have been synthesized and studied for their biological and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, akin to the compound of interest, often involves multi-step reactions that include the formation of the pyrazole ring, followed by functionalization of the ring with various substituents. An example includes the synthesis of pyrazole carboxamides via reactions involving aminoguanidine and substituted phenylbutenones, leading to unexpected products with potential biological activities (Kettmann & Svetlik, 2003).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a five-membered ring containing nitrogen atoms at positions 1 and 2. Crystal structure analysis plays a crucial role in understanding the molecular geometry, which is essential for predicting the compound's reactivity and interaction with biological targets. For instance, the crystal structure of similar pyrazole derivatives has been determined, providing insights into their potential biological activities (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including substitutions, additions, and cyclization, which modify their chemical properties and biological activities. For example, the reaction of pyrazole carbonyl chloride with phenylhydroxyamines leads to novel compounds with evaluated insecticidal and fungicidal activities, showcasing the versatility of pyrazole derivatives in chemical synthesis and application (Zhu et al., 2014).

Scientific Research Applications

Synthesis and Antitumor Activity

Research has revealed the synthesis of compounds structurally related to N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, demonstrating significant antitumor properties. For instance, benzothiazole derivatives have been designed and synthesized, showing selective cytotoxicity against tumorigenic cell lines, with notable in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Nitric Oxide Synthase Inhibitors

Another study focused on the development of phenylpyrrole derivatives as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS). These compounds showed good selectivity and potency, indicating potential regulatory effects on nNOS and iNOS activity in vivo, which could be relevant in conditions like Parkinson's disease (López Cara et al., 2009).

Antifungal and Nematocidal Activity

Further studies have explored the antifungal and nematocidal potential of pyrazole carboxamide derivatives. A notable example is a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which displayed moderate to excellent activities against several phytopathogenic fungi (Du et al., 2015). Additionally, certain fluorine-containing pyrazole carboxamides have been identified for their promising nematocidal activity against Meloidogyne incognita, suggesting potential applications in agrochemicals (Zhao et al., 2017).

properties

IUPAC Name

N-[4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O3/c1-25-16(14(9-22-25)27(29)30)17(28)23-11-4-6-12(7-5-11)26-13(10-2-3-10)8-15(24-26)18(19,20)21/h4-10H,2-3H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABRMRMZYISQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

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